molecular formula C14H21ClN2O2 B2788301 Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride CAS No. 1782617-97-3

Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride

Cat. No.: B2788301
CAS No.: 1782617-97-3
M. Wt: 284.78
InChI Key: JHHQXOFHNQWXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride typically involves the protection of amines using carbamate groups. One common method is the reaction of 1-(aminomethyl)cyclopentane with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to form the desired carbamate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels. The reaction conditions are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the inhibition of enzyme activity through the formation of stable complexes or the activation of signaling pathways through binding to receptors .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Z-Amino)-1-(aminomethyl)cyclopentane hydrochloride
  • 1-(Cbz-Amino)-1-(aminomethyl)cyclopentane hydrochloride

Uniqueness

Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its benzyl group provides additional stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

benzyl N-[1-(aminomethyl)cyclopentyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-11-14(8-4-5-9-14)16-13(17)18-10-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHQXOFHNQWXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.